Synthesis and characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Synthesis and characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of functional molecules. Its unique electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" in medicinal chemistry and materials science. Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[1][2] The strategic incorporation of specific substituents, such as a cyclopropyl group and a methyl carboxylate, can profoundly influence the molecule's steric and electronic profile, enhancing its potential as a sophisticated building block for novel therapeutic agents.[3][4] The cyclopropyl moiety, in particular, is a valuable bioisostere for phenyl groups or gem-dimethyl groups, often improving metabolic stability and binding affinity.[4]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, a valuable intermediate for research and drug development. The methodologies described herein are grounded in established chemical principles, offering a self-validating system for achieving a high-purity final product.
Synthetic Strategy and Execution
The most reliable and classical approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] This pathway offers high yields and a straightforward reaction setup.
Retrosynthetic Analysis
Our retrosynthetic strategy begins by disconnecting the pyrazole ring at the N-N and C-N bonds formed during the final cyclization. This disconnection reveals two key synthons: a hydrazine and a β-ketoester bearing the required cyclopropyl and methyl ester functionalities. This leads us to our primary starting materials: hydrazine hydrate and methyl 3-cyclopropyl-3-oxopropanoate .
Caption: Retrosynthetic analysis of the target molecule.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism.[7][8] Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-ketoester, forming a hemiaminal intermediate that subsequently dehydrates to yield a hydrazone. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the aromatic pyrazole ring. The acidic conditions often used in this synthesis catalyze the dehydration steps.[9]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of ketoester) to dissolve the starting material.
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A slight exotherm may be observed.
-
Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting ketoester spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold deionized water to the residue, which should induce the precipitation of the crude product as a solid.
-
Collect the solid by vacuum filtration, washing the filter cake with additional cold water.
-
-
Drying: Dry the crude product under vacuum or in a desiccator to a constant weight. The resulting solid is typically off-white to pale yellow.
Purification: Achieving Analytical Grade Purity
Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is often sufficient for this compound.
Protocol: Recrystallization
The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point.[10] Place a small amount of the crude product in a test tube and add the solvent dropwise while heating until it dissolves. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals thoroughly under vacuum. The result should be a white, crystalline solid.
Comprehensive Characterization and Structural Elucidation
Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic and analytical techniques.
Overall Characterization Workflow
Caption: Workflow from synthesis to final analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[11][12][13][14]
-
¹H NMR Spectroscopy: Provides information about the proton environment. The expected signals for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate are:
-
A broad singlet for the pyrazole N-H proton.
-
A singlet for the C-H proton on the pyrazole ring.
-
A singlet integrating to three protons for the methyl ester (OCH₃) group.
-
A multiplet for the C-H proton of the cyclopropyl group attached to the pyrazole ring.
-
Two multiplets for the diastereotopic methylene (CH₂) protons of the cyclopropyl ring.
-
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton.
Table 1: Predicted NMR Spectroscopic Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Pyrazole N-H | 12.0 - 13.5 | Broad singlet, may exchange with D₂O |
| Pyrazole C₃-H | 7.5 - 8.0 | Singlet | |
| Methoxy -OCH₃ | 3.7 - 3.9 | Singlet, 3H | |
| Cyclopropyl C-H | 1.8 - 2.2 | Multiplet, 1H | |
| Cyclopropyl -CH₂- | 0.8 - 1.2 | Multiplet, 2H | |
| Cyclopropyl -CH₂- | 0.6 - 0.9 | Multiplet, 2H | |
| ¹³C NMR | Ester C=O | 160 - 165 | |
| Pyrazole C₅ | 145 - 150 | Carbon attached to cyclopropyl group | |
| Pyrazole C₃ | 135 - 140 | Carbon attached to proton | |
| Pyrazole C₄ | 105 - 110 | Carbon attached to carboxylate | |
| Methoxy -OCH₃ | 50 - 55 | ||
| Cyclopropyl C-H | 8 - 15 |
| | Cyclopropyl -CH₂- | 4 - 10 | Two signals possible |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16][17][18]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ester C=O | Stretching | 1700 - 1725 (strong) |
| Pyrazole C=N/C=C | Ring Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1200 - 1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[19][20][21]
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 181.09 | Molecular Formula: C₉H₁₂N₂O₂ |
| [M+Na]⁺ | 203.07 | Sodium adduct |
| EI-MS | [M]⁺˙ | 180.08 | Molecular ion peak |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound with high accuracy.[22]
-
Method: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyrazole chromophore absorbs strongly (e.g., 220 nm or 254 nm).
-
Result: A pure sample should exhibit a single major peak, allowing for quantification of purity (e.g., >98%).
Applications and Significance in Drug Development
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is not merely an academic curiosity; it is a highly valuable building block for the synthesis of more complex and biologically active molecules. The pyrazole core is a key feature in numerous approved drugs.[2] The presence of the cyclopropyl group can enhance metabolic stability and receptor binding, while the methyl ester provides a reactive handle for further chemical modification, such as amide bond formation, reduction to an alcohol, or hydrolysis to the corresponding carboxylic acid.
Research has shown that diaryl-pyrazole derivatives containing cyclopropyl groups can act as potent antagonists for targets like the cannabinoid 1 (CB1) receptor, with applications in treating metabolic disorders.[3] This highlights the potential of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate as a key intermediate in the development of next-generation therapeutics.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate. By following the established Knorr synthesis pathway and employing standard purification techniques, a high-purity product can be reliably obtained. The suite of analytical methods described—NMR, IR, MS, and HPLC—provides a complete and self-validating system for structural confirmation and purity assessment, ensuring the material is suitable for its intended downstream applications in research and development. The strategic value of this molecule as a versatile chemical intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.
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